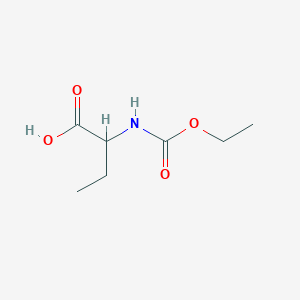

2-(Ethoxycarbonylamino)butanoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

121428-73-7 |

|---|---|

Molekularformel |

C7H13NO4 |

Molekulargewicht |

175.18 g/mol |

IUPAC-Name |

2-(ethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C7H13NO4/c1-3-5(6(9)10)8-7(11)12-4-2/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10) |

InChI-Schlüssel |

IKUZTBFNEUVANS-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)O)NC(=O)OCC |

Kanonische SMILES |

CCC(C(=O)O)NC(=O)OCC |

Synonyme |

Butanoic acid, 2-[(ethoxycarbonyl)amino]- |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2-(ethoxycarbonylamino)butanoic acid with analogs based on functional groups, physicochemical properties, and applications.

Functional Group Variations

Physicochemical Properties

- Acidity: The carboxylic acid group in 2-(ethoxycarbonylamino)butanoic acid confers higher acidity (pKa ~2-3) compared to esters like 2-(methoxycarbonyl)butanoic acid (pKa ~4-5) .

- Lipophilicity: The ethoxy group increases lipophilicity (logP ~1.5) relative to 2-amino-2-ethylbutanoic acid (logP ~-1.0), which is more hydrophilic due to its zwitterionic amino group .

- Solubility: The compound’s solubility in polar solvents (e.g., water, ethanol) is moderate, whereas analogs like 2-(2-fluorophenoxy)butanoic acid (logP ~2.5) exhibit lower aqueous solubility due to aromatic fluorination .

Key Research Findings

- Hydrogen Bonding: In 2-(2-ethoxy-2-oxoacetamido)benzoic acid, intermolecular O—H⋯O bonds stabilize the crystal lattice, a feature likely shared by 2-(ethoxycarbonylamino)butanoic acid .

- Metabolic Pathways: Analogs like 2-amino-2-ethylbutanoic acid are implicated in isoleucine catabolism, whereas ethoxycarbonylamino derivatives may resist enzymatic degradation due to steric hindrance .

- Thermal Stability: Ethoxycarbonyl-containing compounds (e.g., 2-ethoxycarbonylbutanoic acid) decompose above 200°C, suggesting similar thermal limits for the target compound .

Q & A

Q. What are the common synthetic routes for 2-(Ethoxycarbonylamino)butanoic acid, and how do reaction conditions affect yield?

The synthesis typically involves introducing the ethoxycarbonylamino group to a butanoic acid backbone. A key method is the protection of the amino group using ethyl chloroformate under basic conditions (e.g., NaHCO₃ or NaOH), followed by purification via crystallization or column chromatography. For example, a similar N-Boc-protected derivative achieved yields up to 85–99% by optimizing stoichiometry and reaction time . Critical parameters include pH control (to prevent hydrolysis of the ethoxycarbonyl group) and temperature (room temperature to 60°C).

Q. Which analytical techniques are most reliable for characterizing 2-(Ethoxycarbonylamino)butanoic acid?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethoxycarbonyl group (e.g., a triplet for CH₂CH₃ at δ ~1.2–1.4 ppm and a carbonyl signal at δ ~155–160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For example, a related compound, 3-[(Methoxycarbonyl)amino]butanoic acid, showed a molecular ion peak at m/z 161.16 .

- IR Spectroscopy : Stretching frequencies for C=O (1700–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups .

Q. How should researchers handle stability and storage of this compound?

Store at 2–8°C in airtight containers to prevent hydrolysis of the ethoxycarbonyl group. Avoid prolonged exposure to moisture or strong bases, as these conditions degrade the carbamate moiety . Purity should be verified via HPLC before critical experiments.

Advanced Research Questions

Q. How can conflicting data on reaction yields or purity be resolved in synthetic protocols?

- Reproducibility Checks : Repeat experiments under identical conditions (solvent, temperature, catalyst) to confirm results.

- Statistical Analysis : Apply t-tests or ANOVA to identify outliers in yield data. For example, a 15% yield variation in similar syntheses was traced to inconsistent stirring rates .

- Cross-Validation : Compare analytical data (e.g., NMR, MS) with literature or databases like NIST to confirm structural integrity .

Q. What strategies optimize the regioselectivity of ethoxycarbonylamino group introduction?

- Protecting Group Strategy : Temporarily block reactive sites (e.g., carboxyl groups) using tert-butyl esters, which are later deprotected under acidic conditions .

- Catalytic Control : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings in biphenyl derivatives, achieving >90% regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the carbonyl carbon, improving reaction specificity .

Q. How can computational methods aid in predicting the biological activity of 2-(Ethoxycarbonylamino)butanoic acid derivatives?

- Molecular Docking : Simulate interactions with target enzymes (e.g., dihydroorotate dehydrogenase) using software like AutoDock Vina. For instance, naphthyridine-based analogs showed binding affinity (Ki < 10 nM) via hydrophobic interactions .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity to guide synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.